N-[3-chloro-4-(methylsulfonylmethyl)phenyl]-2-methylhexanamide
Description
N-[3-chloro-4-(methylsulfonylmethyl)phenyl]-2-methylhexanamide is a synthetic organic compound characterized by the presence of a chloro-substituted phenyl ring and a methylsulfonylmethyl group
Properties
IUPAC Name |
N-[3-chloro-4-(methylsulfonylmethyl)phenyl]-2-methylhexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO3S/c1-4-5-6-11(2)15(18)17-13-8-7-12(14(16)9-13)10-21(3,19)20/h7-9,11H,4-6,10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHMRHALELYDCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(=O)NC1=CC(=C(C=C1)CS(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(methylsulfonylmethyl)phenyl]-2-methylhexanamide typically involves the reaction of 3-chloro-4-(methylsulfonylmethyl)aniline with 2-methylhexanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, reducing production costs and improving scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(methylsulfonylmethyl)phenyl]-2-methylhexanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The chloro group can be reduced to form the corresponding aniline derivative.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, aniline derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(methylsulfonylmethyl)phenyl]-2-methylhexanamide involves its interaction with specific molecular targets and pathways. The chloro and methylsulfonylmethyl groups play a crucial role in its biological activity by modulating the compound’s binding affinity to target proteins and enzymes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit key enzymes involved in inflammation and microbial growth.
Comparison with Similar Compounds
N-[3-chloro-4-(methylsulfonylmethyl)phenyl]-2-methylhexanamide can be compared to other similar compounds, such as:
N-[3-chloro-4-(methylsulfonylmethyl)phenyl]-2-methylbutanamide: This compound has a shorter alkyl chain, which may affect its solubility and biological activity.
N-[3-chloro-4-(methylsulfonylmethyl)phenyl]-2-methylpentanamide: This compound has a different alkyl chain length, which can influence its pharmacokinetic properties.
N-[3-chloro-4-(methylsulfonylmethyl)phenyl]-2-methylheptanamide: This compound has a longer alkyl chain, potentially altering its interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and alkyl chain length, which confer distinct chemical and biological properties.
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